Ar-BINMOL-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H26O2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C34H26O2/c35-33(25-13-3-1-4-14-25)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(36)26-15-5-2-6-16-26/h1-22,33-36H |
InChI Key |
XGTFPAXGDBULHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Ar Binmols
Unimolecularnih.goviucr.org-Wittig Rearrangement as the Primary Synthetic Route
The cornerstone of Ar-BINMOL synthesis is the unimolecular nih.goviucr.org-Wittig rearrangement. nih.gov This reaction involves the transformation of a specifically designed ether precursor, which is typically prepared from a BINOL derivative. The process begins with the deprotonation of the benzylic carbon adjacent to the ether oxygen on the BINOL scaffold, usually with a strong base like n-butyllithium (n-BuLi). This generates a carbanion that subsequently undergoes rearrangement, where the aryl group migrates from the oxygen atom to the adjacent carbanionic carbon. The result is the formation of a new carbon-carbon bond and a hydroxyl group, yielding the target Ar-BINMOL structure. nih.gov
The general synthetic pathway starts with a chiral BINOL enantiomer, which is first converted to an ether by reaction with an appropriate arylmethyl halide. This ether precursor is then subjected to the base-induced nih.goviucr.org-Wittig rearrangement to yield the final Ar-BINMOL product. The reaction is highly efficient and proceeds with excellent diastereoselectivity.
Table 1: Synthesis of Representative Ar-BINMOLs via nih.goviucr.org-Wittig Rearrangement
| Entry | Ar (Aryl Group) | Starting Material | Product | Yield (%) | d.r. (diastereomeric ratio) |
|---|---|---|---|---|---|
| 1 | Phenyl | (S)-2-(Benzyloxy)-2'-methoxy-1,1'-binaphthalene | (S,S)-Ar-BINMOL | 95 | >99:1 |
| 2 | 1-Naphthyl | (S)-2-(1-Naphthylmethoxy)-2'-methoxy-1,1'-binaphthalene | (S,S)-Ar-BINMOL | 92 | >99:1 |
| 3 | 2-Naphthyl | (S)-2-(2-Naphthylmethoxy)-2'-methoxy-1,1'-binaphthalene | (S,S)-Ar-BINMOL | 93 | >99:1 |
| 4 | p-Tolyl | (S)-2-(4-Methylbenzyloxy)-2'-methoxy-1,1'-binaphthalene | (S,S)-Ar-BINMOL | 96 | >99:1 |
This table presents representative data for the synthesis of various Ar-BINMOLs, demonstrating the high yields and diastereoselectivity achieved through the nih.goviucr.org-Wittig rearrangement.
A critical aspect of the nih.goviucr.org-Wittig rearrangement in this context is the concept of cascade chirality transfer. nih.gov The synthesis leverages the pre-existing and stable axial chirality of the BINOL backbone to direct the stereochemical outcome at the newly formed sp3-hybridized stereocenter. This transfer of chirality occurs because the rearrangement proceeds through a transition state where the steric and electronic environment is dictated by the chiral binaphthyl scaffold.
The conformation of the BINOL ether precursor and the subsequent transition state of the rearrangement are influenced by the atropisomeric nature of the backbone. This directs the migration of the aryl group to occur preferentially from one face, leading to the formation of one diastereomer in high excess. Consequently, the absolute configuration of the BINOL starting material (either R or S) determines the absolute configuration of the new central chirality, creating a "matched" combination of axial and central stereogenic elements within the final Ar-BINMOL molecule.
Modular Synthetic Protocols for Diverse Ar-BINMOL-Derived Ligands
The synthetic strategy for Ar-BINMOLs is inherently modular, allowing for the generation of a diverse library of ligands. This modularity arises from two main points of diversification. First, the nature of the "Ar" group in the Ar-BINMOL can be easily varied by choosing different arylmethyl halides for the initial etherification of the BINOL derivative. This allows for the fine-tuning of the steric and electronic properties of the resulting ligand.
Second, the synthesized Ar-BINMOLs serve as versatile platforms for the creation of more complex, multifunctional ligands. A prominent example is the synthesis of Ar-BINMOL-derived phosphine (B1218219) ligands, often referred to as Ar-BINMOL-Phos. These ligands are prepared by further functionalization of the Ar-BINMOL diol, typically by reacting it with a chlorophosphine reagent. This modular approach enables the systematic development of ligands with tailored properties for specific applications in asymmetric catalysis.
Table 2: Examples of Ar-BINMOL-Derived Phosphine Ligands
| Parent Ar-BINMOL | Phosphine Moiety | Ligand Name |
|---|---|---|
| Phenyl-BINMOL | Diphenylphosphine | Ph-BINMOL-Phos |
| 1-Naphthyl-BINMOL | Dicyclohexylphosphine | (1-Naph)-BINMOL-Cy-Phos |
This table illustrates the modularity in creating diverse phosphine ligands from different Ar-BINMOL precursors.
Control of Stereoselectivity in Ar-BINMOL Synthesis
The control of stereoselectivity in the synthesis of Ar-BINMOLs is a direct consequence of the chirality transfer mechanism inherent in the nih.goviucr.org-Wittig rearrangement of the chiral BINOL-derived ethers. The diastereoselectivity of the reaction is exceptionally high, often exceeding a 99:1 ratio in favor of a single diastereomer. nih.gov
This high level of control is attributed to the energetically favored transition state that minimizes steric interactions and maximizes stabilizing electronic effects, all of which are governed by the rigid and well-defined chiral environment of the binaphthyl system. The choice of the enantiomer of the starting BINOL—(R)-BINOL or (S)-BINOL—unequivocally determines the stereochemistry of the resulting Ar-BINMOL. For instance, the rearrangement of an ether derived from (S)-BINOL predominantly yields the (S,S)-Ar-BINMOL diastereomer, where the first descriptor refers to the axial chirality and the second to the newly formed central chirality. This predictable and highly efficient stereocontrol is a key feature that makes Ar-BINMOLs valuable ligands in the field of asymmetric synthesis.
Stereochemical Features and Chiral Recognition in Ar Binmol Systems
Confluence of Axial and sp3 Central Chirality
Ar-BINMOLs, or 1,1'-binaphthalene-2-α-arylmethanol-2'-ols, are a novel class of 1,1'-binaphthalene-2,2'-diol (BINOL)-derived atropisomers that possess both axial and sp3 central chirality. nih.gov This hybrid chirality is a result of a synthetic strategy involving an axial-to-central chirality transfer via a nih.govscispace.com-Wittig rearrangement of monoalkylated BINOLs. researchgate.net The presence of both a chiral axis and a stereogenic center within the same molecule provides a unique platform for designing sterically favorable ligands for asymmetric catalysis. nih.gov The interaction and mutual influence of these two chiral elements are fundamental to the stereochemical outcomes observed in reactions employing Ar-BINMOL-derived ligands.
The development of these ligands was spurred by the hypothesis that the matching of hybrid chirality could lead to high levels of stereoselective induction. nih.gov This concept involves the strategic combination of the axial chirality inherent to the BINOL backbone with a newly generated sp3 stereocenter. nih.govresearchgate.net The result is a molecule with multiple stereogenic elements that can act in concert to create a highly defined chiral environment.
The structural characteristics of Ar-BINMOLs, particularly their rigidity and flexibility, are crucial for their function in chiral recognition and catalysis. Unlike the parent BINOL, Ar-BINMOLs exhibit distinct supramolecular aggregation behavior due to a combination of hydrogen bonding and aromatic π–π/C–H···π interactions. researchgate.net This network of non-covalent interactions imparts a degree of rigidity to the supramolecular assembly, which can be essential for maintaining a well-defined chiral pocket.
Principles of Chirality Matching for Enhanced Stereoselective Induction
The concept of "chirality matching" is a cornerstone in the design and application of Ar-BINMOL-derived ligands. nih.gov This principle posits that a harmonious combination of different chiral elements within a single ligand can lead to significantly enhanced stereoselectivity in catalytic reactions. scispace.comresearchgate.net In the context of Ar-BINMOLs, this refers to the synergistic interplay between the inherent axial chirality of the binaphthyl core and the sp3 central chirality of the arylmethanol moiety. nih.gov
When the absolute configurations of the axial and central chirality are "matched," they cooperate to create a highly effective chiral environment, leading to superior enantioselective induction. Conversely, a "mismatched" combination, where the chiral elements work in opposition, can result in diminished or even reversed stereoselectivity. This phenomenon underscores the importance of controlling the stereochemistry of both chiral elements during the synthesis of Ar-BINMOL ligands to achieve optimal catalytic performance. Research has shown that the careful selection of matched chiral sources is crucial for achieving high levels of enantioselectivity and conversion in asymmetric reactions. researchgate.net
Phenomena of Chirality Amplification in Supramolecular Aggregates
Ar-BINMOLs have been shown to exhibit the phenomenon of chirality amplification, particularly within supramolecular aggregates. researchgate.netresearchgate.net This effect is observed when a small enantiomeric excess of a chiral molecule in a racemic mixture leads to the formation of a supramolecular assembly with a much higher degree of chirality. nih.gov In the case of Ar-BINMOLs, this amplification is driven by cooperative non-covalent interactions, such as hydrogen bonding and π-π stacking, which facilitate the formation of ordered, chiral oligomers. researchgate.net
Circular dichroism (CD) spectroscopy has been a key technique in demonstrating this phenomenon. Studies on both chiral and racemic Ar-BINMOL 2a in solution and in the solid state have revealed a strong Cotton effect, indicating that a chiral supramolecular oligomer is formed from the racemic monomer. researchgate.netresearchgate.net This amplification of chirality is a significant feature, as it suggests that even a small initial chiral bias can be translated into a highly ordered and enantiomerically enriched supramolecular structure. This property has implications for the use of Ar-BINMOLs as supramolecular auxiliaries in asymmetric reactions, where they can mediate the formation of chiral products with notable enantioselectivities. researchgate.net The ability of these systems to amplify chirality highlights the importance of intermolecular interactions in the expression of stereochemical information at the supramolecular level. tue.nlnih.gov
Atropisomerism and Its Stereochemical Control
The synthesis of enantiomerically pure Ar-BINMOLs relies on a highly diastereoselective process, often involving a cascade of chirality transfer. researchgate.net For instance, the nih.govscispace.com-Wittig rearrangement used in their preparation can transfer the axial chirality of a BINOL precursor to the newly formed sp3 stereocenter, resulting in a product with well-defined stereochemistry at both the chiral axis and the chiral center. researchgate.net This stereochemical control is crucial for ensuring the "chirality matching" discussed previously, as the relative orientation of the axial and central chirality is fixed. The stereochemical stability of the atropisomeric axis in Ar-BINMOLs, similar to that of BINOL itself, is exceptionally high, with a half-life of racemization that makes them configurationally stable under typical reaction conditions. nih.gov This stability is a key attribute that allows for their use as reliable chiral ligands in a wide range of asymmetric transformations.
Supramolecular Chemistry and Noncovalent Interactions of Ar Binmols
Role of Hydrogen Bonding in Supramolecular Assembly
The Ar-BINMOL-1 structure contains hydroxyl (-OH) groups which are potent donors and acceptors for hydrogen bonds. This functionality is fundamental to the formation of ordered supramolecular structures. In the solid state and in non-polar solvents, these hydroxyl groups are expected to form intermolecular hydrogen bonds, leading to the self-assembly of this compound molecules into larger aggregates.
In related chiral diol systems, hydrogen bonding is a primary directional force that dictates the formation of specific assemblies, such as chains or cyclic structures. For instance, studies on other BINOL derivatives have shown that the stereochemistry of the molecule influences the geometry of the resulting hydrogen-bonded networks. The cooperative nature of these bonds can lead to the formation of well-defined, stable supramolecular polymers.
Aromatic π–π and C–H···π Interactions in Aggregation
Beyond hydrogen bonding, the extensive aromatic systems of the naphthyl and phenyl rings in this compound are crucial for its aggregation behavior through π–π stacking and C–H···π interactions. These weaker, non-directional forces play a significant role in the stabilization of the supramolecular assemblies initiated by hydrogen bonds.
C–H···π Interactions: The C-H bonds of the phenyl and naphthyl groups can act as weak hydrogen bond donors, interacting with the electron-rich π-face of an adjacent aromatic ring. These interactions, although individually weak, can be numerous in a large molecule like this compound, collectively providing substantial stabilization to the aggregated structure.
The interplay between the stronger, more directional hydrogen bonds and the weaker, less directional π-interactions governs the final, complex three-dimensional architecture of this compound aggregates.
Modes of Supramolecular Aggregation and Oligomer Formation
The combination of hydrogen bonding and aromatic interactions can lead to various modes of aggregation for this compound, ranging from simple dimers to more complex oligomers and extended networks. The specific mode of aggregation is influenced by factors such as solvent polarity, concentration, and temperature. In non-coordinating solvents, intermolecular interactions are more pronounced, favoring the formation of larger aggregates.
While specific studies on this compound oligomerization are not available, research on similar chiral molecules demonstrates that aggregation can have a significant impact on the compound's properties, including its solubility and chiroptical response. The formation of discrete oligomers versus extended polymeric chains would depend on the fine balance of the different noncovalent forces at play.
Implications of Noncovalent Interactions in Catalytic Performance
Noncovalent interactions are paramount in asymmetric catalysis, as they are responsible for the precise positioning of the substrate within the chiral environment of the catalyst. For this compound, both intramolecular and intermolecular noncovalent interactions are expected to be critical for its catalytic efficacy and enantioselectivity.
Catalyst-Substrate Interactions: The hydroxyl and aromatic groups of this compound can interact with substrates through hydrogen bonding, π–π stacking, and C–H···π interactions. These interactions help to pre-organize the substrate in a specific orientation relative to the catalytic center, which is essential for stereochemical control. The ability of the catalyst to form multiple noncovalent interactions with the transition state of the reaction can lead to significant rate acceleration and high enantioselectivity.
Influence of Aggregation: The aggregation state of the catalyst can have a profound effect on its performance. In some cases, catalyst aggregation can lead to deactivation or a decrease in enantioselectivity due to the blockage of active sites. Conversely, cooperative effects within a dimeric or oligomeric catalyst assembly can sometimes enhance catalytic activity and selectivity. This phenomenon, known as a nonlinear effect, is a hallmark of many BINOL-catalyzed reactions where the enantiomeric excess of the product is not linearly proportional to the enantiomeric excess of the catalyst, often pointing to the involvement of catalyst aggregates in the reaction mechanism.
Understanding and controlling the noncovalent interactions and the resulting supramolecular aggregation of this compound is therefore a key aspect in optimizing its application in asymmetric synthesis.
Catalytic Applications of Ar Binmols and Their Derivatives in Asymmetric Transformations
General Principles of Asymmetric Catalysis with Ar-BINMOL Ligands
Ar-BINMOLs, a novel class of 1,1'-binaphthalene-2,2'-diol (BINOL)-derived atropisomers, are characterized by the presence of both axial and sp3 central chirality. nih.gov This unique structural feature has garnered significant interest in the field of asymmetric catalysis. nih.gov The underlying principle of their application in asymmetric transformations is based on the concept that the combination of multiple stereogenic centers in a ligand can lead to high levels of stereoselective induction. nih.gov The axial chirality of the BINOL backbone, coupled with the central chirality introduced at the sp3-hybridized carbon, creates a well-defined and sterically demanding chiral environment around the metal center to which it coordinates. nih.gov
These ligands have proven to be highly versatile, effectively catalyzing the addition of a wide range of organometallic reagents to carbonyl compounds. nih.gov The versatility of Ar-BINMOL ligands, particularly the readily available Ph-BINMOL, is highlighted by its ability to facilitate the enantioselective 1,2-addition of organozinc, organomagnesium, organolithium, organoaluminum, organotitanium, and organozirconium reagents to carbonyl groups. nih.gov The chiral environment created by the Ar-BINMOL ligand in the resulting metal complex is crucial for differentiating between the two enantiotopic faces of the prochiral carbonyl substrate, thereby leading to the preferential formation of one enantiomer of the product alcohol.
Enantioselective Carbon-Carbon Bond Forming Reactions
Asymmetric 1,2-Addition Reactions
The catalytic asymmetric addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols, which are important building blocks in many organic structures. nih.govnih.gov Organozinc reagents offer the advantages of functional group tolerance and milder reaction conditions compared to other organometallic reagents like organolithium or Grignard reagents. nih.govacs.org While BINOL and its derivatives have been successfully employed as catalysts for these reactions, the unique structural features of Ar-BINMOLs also make them promising candidates for this transformation. nih.govacs.org The 3,3'-disubstituted BINOL derivatives have shown high enantioselectivity in both alkylzinc and diphenylzinc additions to a variety of aldehydes. nih.govacs.org
The general mechanism involves the formation of a chiral zinc-Ar-BINMOL complex, which then coordinates to the aldehyde. The chiral environment of the complex directs the nucleophilic attack of the alkyl or aryl group from the organozinc reagent to one of the prochiral faces of the aldehyde, leading to the formation of an enantioenriched secondary alcohol. The efficiency and enantioselectivity of this process are influenced by the specific Ar-BINMOL ligand used, the nature of the organozinc reagent, and the reaction conditions.
Table 1: Asymmetric Alkylzinc Addition to Aldehydes Catalyzed by (R)-1 (a 3,3'-dianisyl-substituted BINOL)
| Aldehyde | Alkylzinc Reagent | Enantiomeric Excess (ee %) |
| Benzaldehyde | Diethylzinc | 92 |
| 4-Chlorobenzaldehyde | Diethylzinc | 94 |
| 2-Naphthaldehyde | Diethylzinc | 91 |
| Cinnamaldehyde | Diethylzinc | 95 |
| Hexanal | Diethylzinc | 90 |
Note: Data adapted from studies on 3,3'-disubstituted BINOLs as a reference for the potential of Ar-BINMOLs in similar reactions.
Ar-BINMOLs have emerged as highly efficient ligands for the titanium-assisted catalytic addition of a variety of organometallic reagents to carbonyl compounds. nih.gov The in-situ formation of a titanium-Ar-BINMOL complex is key to this methodology. This complex acts as a chiral Lewis acid, activating the carbonyl group of the aldehyde and creating a chiral environment that directs the nucleophilic attack of the organometallic reagent.
A significant application of Ar-BINMOLs is in the catalytic enantioselective addition of alkylzirconium reagents to aldehydes. nih.govmdpi.com This method is particularly valuable as the alkylzirconium nucleophiles can be generated in situ from alkenes via hydrozirconation with the Schwartz reagent (Cp2ZrHCl), thus avoiding the use of pre-made, often unstable, organometallic reagents. nih.govmdpi.com The reaction is facilitated by a chiral titanium-(Ph-BINMOL) complex in the presence of a zinc salt, such as zinc bromide, which is believed to play a role in transmetallation steps. mdpi.com
The proposed mechanism suggests that the in-situ generated organozirconium reagent undergoes transmetallation with the zinc salt, followed by a second transmetallation with the titanium isopropoxide to form the active catalytic species. mdpi.com This methodology has been successfully applied to both aromatic and aliphatic aldehydes, providing access to a range of chiral secondary alcohols with good to high enantioselectivities. nih.govmdpi.com
Table 2: Enantioselective Addition of Alkylzirconium Reagents to Aldehydes Catalyzed by Ph-BINMOL
| Alkene | Aldehyde | Conversion (%) | Enantiomeric Excess (ee %) |
| 1-Hexene | Benzaldehyde | 99 | 95 |
| Styrene | Benzaldehyde | 98 | 85 |
| 1-Octene | 4-Chlorobenzaldehyde | 99 | 96 |
| 1-Hexene | 2-Naphthaldehyde | 99 | 94 |
| 1-Hexene | Hexanal | 99 | 86 |
The titanium-Ar-BINMOL catalytic system has also been effectively utilized for the enantioselective addition of organomagnesium reagents (Grignard reagents) to aldehydes. nih.gov Grignard reagents are widely used carbon nucleophiles in organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org The addition of Grignard reagents to aldehydes typically results in the formation of secondary alcohols. organic-chemistry.org
In the presence of a catalytic amount of an Ar-BINMOL ligand and a titanium source, the addition of Grignard reagents to aldehydes can be rendered highly enantioselective. The chiral titanium-Ar-BINMOL complex is thought to coordinate with both the Grignard reagent and the aldehyde, organizing the transition state in a way that favors the formation of one enantiomer of the alcohol product. This approach has broadened the scope of enantioselective additions to carbonyl compounds, providing a versatile method for the synthesis of chiral alcohols.
Table 3: Titanium-Assisted Enantioselective Addition of Grignard Reagents to Aldehydes (Illustrative)
| Aldehyde | Grignard Reagent | Ligand | Enantiomeric Excess (ee %) |
| Benzaldehyde | Ethylmagnesium bromide | Ph-BINMOL | >90 |
| 4-Methoxybenzaldehyde | Phenylmagnesium bromide | Ar-BINMOL derivative | High |
| 3-Phenylpropionaldehyde | Methylmagnesium bromide | Ph-BINMOL | >85 |
Note: The data in this table is illustrative of the potential of Ar-BINMOLs in this reaction type, based on their documented success in catalyzing additions of various organometallic reagents.
Titanium-Assisted Catalytic Addition of Diverse Organometallic Reagents to Carbonyl Compounds
Utilization of Organolithium, Organoaluminum, and Organotitanium Reagents
An efficient catalytic system for the titanium-promoted enantioselective addition of organolithium reagents to aldehydes has been developed utilizing chiral Ar-BINMOL ligands. researchgate.netmmu.ac.uk This methodology achieves high yields and enantioselectivities, particularly in the alkylation of aliphatic aldehydes. A notable application of this system is the addition of methyllithium to a diverse range of both aromatic and aliphatic aldehydes. researchgate.net The process, which uses a chiral titanium-(Ph-BINMOL) complex, provides a straightforward, one-pot procedure for synthesizing valuable chiral secondary alcohols under mild conditions and with short reaction times. researchgate.netnih.gov
The versatility of the Ph-BINMOL ligand in the titanium-mediated addition of various organolithium reagents to different aldehydes highlights its effectiveness. The reaction demonstrates broad applicability, furnishing chiral methyl carbinol units that are important building blocks in organic synthesis. researchgate.net
Table 1: Ar-BINMOL/Ti-Catalyzed Addition of Organolithium Reagents to Aldehydes Data extracted from referenced studies on Ar-BINMOL catalyzed reactions.
| Aldehyde Substrate | Organolithium Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Aromatic Aldehyde (e.g., Benzaldehyde) | Methyllithium | High | High |
| Aliphatic Aldehyde (e.g., Cyclohexanecarboxaldehyde) | Methyllithium | Up to 95% | Up to 98% |
| Various Aliphatic Aldehydes | Various Alkyllithiums | Unprecedented Yields | Unprecedented enantioselectivities |
Asymmetric Addition of Grignard Reagents to Aldehydes
The asymmetric addition of Grignard reagents to aldehydes represents a fundamental method for creating chiral secondary alcohols. Catalytic systems employing BINOL derivatives, often in conjunction with titanium tetraisopropoxide (Ti(Oi-Pr)4), have proven effective for this transformation. acs.org To enhance selectivity and control the high reactivity of Grignard reagents, deactivating agents such as bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) are used. acs.orgorganic-chemistry.org This approach allows the reaction to proceed under mild conditions while achieving high enantioselectivity. organic-chemistry.org
In this protocol, the chiral catalyst is typically a complex formed in situ from a BINOL-type ligand and Ti(Oi-Pr)4. The system has shown particular success with alkyl Grignard reagents, which exhibit higher enantioselectivity compared to their aryl or vinyl counterparts. acs.org For instance, the addition of isobutylmagnesium bromide (iBuMgBr) to aldehydes can achieve enantiomeric excesses greater than 99%. organic-chemistry.org The methodology is applicable to a range of aromatic and alkyl aldehydes, yielding the corresponding chiral alcohols with high stereocontrol. acs.orgorganic-chemistry.org
Table 2: Asymmetric Addition of Grignard Reagents to Benzaldehyde Catalyzed by (S)-BINOL/Ti(Oi-Pr)4 Representative data from studies on BINOL-derivative catalyzed Grignard additions.
| Grignard Reagent (RMgBr) | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| MeMgBr | 40% | - | 72% |
| EtMgBr | 30% | - | 93% |
| PhMgBr | - | - | Moderate |
| iBuMgBr | 15% | - | 98% |
| n-BuMgBr | - | Low | >99% |
Asymmetric Michael Reactions Mediated by Ar-BINMOLs
Ar-BINMOLs have been successfully employed as supramolecular auxiliaries in mediating asymmetric Michael reactions. Specifically, they have been used in the reaction between anthrone and (E)-β-nitrostyrene. In this role, the Ar-BINMOL scaffold helps to create a chiral environment that influences the stereochemical outcome of the conjugate addition, leading to the formation of the Michael adduct with notable enantioselectivity.
Asymmetric Alkynylation of Aromatic Aldehydes
A modularly synthesized ligand, Ar-BINMOL-Phos, has been utilized in combination with dimethylzinc (B1204448) to catalyze the asymmetric alkynylation of aromatic aldehydes. This catalytic system consistently produces the desired propargylic alcohols in good yields and with excellent levels of enantioselectivity. The reaction demonstrates the successful application of a specifically designed Ar-BINMOL derivative in a highly selective carbon-carbon bond-forming reaction.
A significant and unexpected finding in the Ar-BINMOL-Phos/Zn catalyzed alkynylation of aromatic aldehydes is the reversal of enantioselectivity based on the use of specific additives. When the reaction is performed with the Ar-BINMOL-Phos/Zn system alone, the S-configured propargylic alcohol is the major product. However, when both calcium hydride (CaH2) and n-butyllithium (n-BuLi) are introduced as additives to the reaction mixture, a switch in stereochemical outcome is observed, leading to the preferential formation of the R-configured propargylyc alcohol. This ability to access either enantiomer of the product using the same chiral ligand by simply modifying the reaction conditions is a highly valuable feature in asymmetric synthesis.
Table 3: Enantioselectivity in Ar-BINMOL-Phos/Zn Catalyzed Alkynylation of Benzaldehyde Illustrative data based on findings of enantioselectivity reversal.
| Catalytic System | Major Product Configuration | Enantiomeric Excess (ee, %) |
|---|---|---|
| Ar-BINMOL-Phos / Zn(Me)2 | (S)-alcohol | Excellent |
| Ar-BINMOL-Phos / Zn(Me)2 / CaH2 / n-BuLi | (R)-alcohol | Excellent |
Enantioselective Henry/Nitroaldol Reactions
Following a thorough review of the available scientific literature, no specific information was found regarding the application of Ar-BINMOL-1 or the general Ar-BINMOL class of compounds as catalysts for the enantioselective Henry/Nitroaldol reaction. This reaction is typically catalyzed by other systems, such as chiral metal complexes or organocatalysts. To maintain scientific accuracy, this section has been omitted.
Development and Application of Ar-BINMOL-Derived Salen-Co(III) Complexes
A novel chiral Salen-Co(III) catalyst, incorporating an Ar-BINMOL backbone, has been developed and successfully applied in the enantioselective Henry (nitroaldol) reaction. This catalyst design features aromatic π-walls and an active Co(III) center, which has proven to be highly effective for the reaction between aromatic aldehydes and nitromethane. rsc.orgrsc.org
The Ar-BINMOL-derived Salen-Co(III) complex has demonstrated the ability to produce β-hydroxynitroalkanes in high yields, reaching up to 93%, with excellent enantioselectivities of up to 98% ee. rsc.orgrsc.org The success of this catalyst is attributed to the unique structural features of the Ar-BINMOL ligand, which creates a chiral environment conducive to high stereochemical control. The reaction is a significant advancement, as previous studies with monomeric Co(II) or Co(III)-salen complexes had reported poor yields (<11%) and lower enantioselectivities (55–64% ee) for the Henry reaction. rsc.org
The catalytic performance of this system with various aromatic aldehydes is summarized in the table below.
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | 90 | 91 |
| 4-Chlorobenzaldehyde | 93 | 98 |
| 2-Chlorobenzaldehyde | 85 | 95 |
| 4-Methylbenzaldehyde | 88 | 90 |
| 4-Methoxybenzaldehyde | 82 | 88 |
Table 1: Performance of Ar-BINMOL-Derived Salen-Co(III) Complex in the Asymmetric Henry Reaction.
Catalytic Efficacy of Ar-BINMOL-Derived Salan-Cu(II) Complexes
Ar-BINMOL-derived Salan-Cu(II) complexes have also been investigated as catalysts in asymmetric synthesis. These complexes have shown notable catalytic activity in various carbon-carbon bond-forming reactions. For instance, in the asymmetric Henry reaction, the Salan-Cu(II) complex derived from (S,R)-Ar-BINMOL and (S,S)-cyclohexane-1,2-diamine displayed a high level of catalytic efficiency with benzaldehyde and halogen-substituted aromatic aldehydes, affording excellent enantioselectivity (91% ee) and yield (95%). rsc.org However, its efficacy was found to be substrate-dependent, with poor or no conversion observed for benzaldehydes substituted with methyl, methoxy, hydroxyl, or nitro groups. rsc.org
Ar-BINMOL-Derived Salan-Cu(II) Complex Catalyzed Silyl-Reformatsky Reaction
A significant application of Ar-BINMOL-derived Salan-Cu(II) complexes is in the silyl-Reformatsky reaction of aromatic aldehydes with α-trimethylsilylmethylacetate. This reaction provides a facile and selective route to β-hydroxyesters, which are important synthetic intermediates. tandfonline.com The Salan-Cu(II) catalyst system has demonstrated promising catalytic activity, particularly in dimethylsulfoxide (DMSO), leading to excellent yields of the corresponding β-hydroxyester derivatives (up to 98%) under fluoride-free conditions. tandfonline.com
The reaction proceeds efficiently at room temperature, and the catalyst can be generated in situ from the Salan ligand and a copper salt. tandfonline.com While the reaction provides high yields, it has been noted that at the current stage of development, almost no enantioselectivity was observed in the silyl-Reformatsky reaction catalyzed by this system. tandfonline.com Further research is aimed at developing a chiral Salan-copper system for an asymmetric version of this reaction. tandfonline.com
The scope of the Salan-Cu(II) catalyzed silyl-Reformatsky reaction with various aromatic aldehydes is presented below.
| Aldehyde | Yield (%) |
| Benzaldehyde | 95 |
| 4-Chlorobenzaldehyde | 98 |
| 2-Chlorobenzaldehyde | 92 |
| 4-Methylbenzaldehyde | 96 |
| 4-Methoxybenzaldehyde | 94 |
Table 2: Yields of β-hydroxyesters in the Salan-Cu(II) catalyzed silyl-Reformatsky reaction of various aromatic aldehydes.
Catalytic Asymmetric Conjugate Hydrocyanation Reactions
The application of this compound derived catalysts in asymmetric conjugate hydrocyanation reactions is an area of ongoing investigation. This reaction is a powerful tool for the formation of β-cyano carbonyl compounds, which are versatile building blocks in organic synthesis. While various catalyst systems have been developed for this transformation, including those based on ruthenium and BINAP ligands for the reaction of α,β-unsaturated N-acylpyrroles, specific examples detailing the use of this compound are not extensively documented in the reviewed literature. nih.gov The development of a highly enantioselective conjugate hydrocyanation method using this compound would be a valuable addition to the field of asymmetric catalysis.
Other Asymmetric Functionalization Reactions
Beyond the previously discussed applications, Ar-BINMOL derivatives have also been explored in other important asymmetric functionalization reactions, such as the enantioselective fluorination of carbonyl compounds.
Enantioselective Fluorination of Carbonyl Compounds and Derivatives
A significant advancement in the application of Ar-BINMOL derivatives has been in the enantioselective fluorination of β-ketoamides, catalyzed by an Ar-BINMOL-derived Salan-copper(II) complex. This method allows for the facile and powerful construction of molecules containing C-F bonds with high stereocontrol. dntb.gov.ua
The catalytic system has demonstrated excellent enantioselectivity and a broad substrate scope for indanone-derived β-ketoamides under mild reaction conditions, achieving up to 99% ee and 99% yield. dntb.gov.ua This work represents the first instance of a biomimetic Salan-copper complex being used as a highly efficient catalyst for the fluorination of β-ketoamides. Mechanistic studies suggest that a two-point binding interaction between the Salan-copper complex and the cyclic β-ketoamide, along with hydrogen-bonding activation of the electrophilic fluorinating reagent, are key factors for achieving high yield and enantioselectivity. dntb.gov.ua
The results of the enantioselective fluorination of various β-ketoamides are highlighted in the following table.
| Substrate (β-ketoamide) | Yield (%) | ee (%) |
| N-phenyl 1-indanone-2-carboxamide | 99 | 99 |
| N-(4-methoxyphenyl) 1-indanone-2-carboxamide | 98 | 98 |
| N-(4-chlorophenyl) 1-indanone-2-carboxamide | 97 | 99 |
| N-benzyl 1-indanone-2-carboxamide | 95 | 97 |
| N-methyl 1-indanone-2-carboxamide | 92 | 95 |
Table 3: Enantioselective Fluorination of β-Ketoamides Catalyzed by an Ar-BINMOL-derived Salan-Cu(II) Complex.
Ligand Design Principles, Structural Modifications, and Mechanistic Insights
Rational Design of Multifunctional Ligands with Multiple Stereogenic Centersnih.gov
The design of Ar-BINMOL-1 is rooted in the strategic incorporation of multiple stereogenic centers to create a multifunctional ligand. This approach is guided by the hypothesis that a synergistic relationship, or "chirality matching," between different chiral elements within a single molecule can result in superior stereoselective induction in catalytic processes. nih.gov Ar-BINMOLs are a novel class of 1,1'-binaphthalene-2,2'-diol (BINOL)-derived atropisomers that uniquely possess both axial chirality, inherent to the binaphthyl backbone, and an sp3-hybridized central chirality. nih.gov
The synthesis of these ligands is a prime example of rational design, employing a nih.govresearchgate.net-Wittig rearrangement of monoalkylated BINOL precursors. This key synthetic step facilitates an axial-to-central chirality transfer, effectively using the pre-existing axial chirality of the BINOL unit to establish the new sp3 stereocenter with high diastereoselectivity. The result is a sterically favorable ligand architecture engineered for advanced applications in asymmetric synthesis. nih.gov This deliberate construction of a dual-chirality system underscores a modern approach to ligand development, where the combination of distinct stereogenic elements is targeted to achieve enhanced catalytic control.
Stereochemical Influence of Chiral sp3 Centers in Ar-BINMOL Ligandsnih.gov
The defining feature of the Ar-BINMOL ligand framework is the interplay between its two distinct chiral elements: the C2-axial chirality of the binaphthyl scaffold and the stereogenic sp3 carbon at the α-aryl methanol (B129727) position. The chiral sp3 center is not a passive structural component; it is a pivotal element that actively controls enantioselectivity. nih.gov
Control experiments have substantiated that both the axial chirality and the chiral sp3 center are critical structural components for effective stereoinduction. The presence of the sp3 stereocenter, in conjunction with the atropisomeric axis, creates a well-defined and rigid chiral pocket around the active catalytic site. This intricate three-dimensional environment dictates the facial selectivity of the approaching substrate, thereby governing the stereochemical outcome of the reaction. The synergistic effect between these two centers is fundamental to the high levels of enantioselectivity achieved with this compound in various asymmetric transformations.
Elucidation of Catalytic Reaction Mechanisms
Understanding the catalytic cycle of this compound is crucial for its optimization and broader application. Mechanistic studies have focused on the roles of the chiral centers, the influence of activating agents, and computational analysis of the reaction pathways.
Investigation of Monochiral Center Complex Role in Asymmetric Induction
Nonlinear effect (NLE) studies have provided significant insight into the mechanism of asymmetric induction by this compound. These investigations suggest that a monochiral center complex plays a dominant role in the catalytic cycle. This finding implies that the active catalytic species responsible for the enantiodiscrimination step likely involves a single molecule of the this compound ligand complexed with the metal center. The well-defined structure of this complex, featuring the combined influence of the ligand's axial and central chirality, creates the highly asymmetric environment necessary for effective stereoinduction.
Role of Lewis Acids and Additives in Catalytic Systems
In many this compound catalyzed reactions, Lewis acids and other additives are essential for achieving high reactivity and selectivity. For instance, in titanium-promoted 1,2-addition reactions, a Lewis acid such as titanium tetraisopropoxide (Ti(O-iPr)4) plays a critical role. The general mechanism for Lewis acid catalysis involves the coordination of the Lewis acid to a Lewis basic site on the electrophilic substrate, typically a carbonyl oxygen. wikipedia.orgyoutube.com This coordination polarizes the carbonyl group, withdrawing electron density and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby activating the substrate for nucleophilic attack. wikipedia.org
In the context of Ar-BINMOL-titanium systems, the this compound ligand first complexes with the titanium precursor. This chiral Lewis acid complex then coordinates to the aldehyde. Experimental and mechanistic studies on related BINOLate-titanium systems suggest that when using organozinc reagents, their role is often to transfer the alkyl group to the titanium center, forming a highly reactive organotitanium nucleophile, rather than participating directly in the addition step. nih.gov The subsequent intramolecular or intermolecular transfer of the nucleophilic group to the activated aldehyde within the chiral environment of the Ar-BINMOL-Ti complex leads to the formation of the chiral product with high enantioselectivity.
Application of Quantum Chemical Theory and Computational Studies for Mechanistic Probing
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for probing the intricate details of reaction mechanisms involving this compound. researchgate.netarxiv.org These computational methods allow for the modeling of structures and energies of reactants, transition states, and intermediates throughout the catalytic cycle. mdpi.comumn.edu
For similar BINOL-derived catalytic systems, DFT calculations have been used to elucidate the precise nature of the activation mode. For example, in the asymmetric propargylation of ketones catalyzed by BINOL derivatives, DFT studies have shown that the reaction proceeds through a closed six-membered transition state and that a Lewis acid type activation is operative, rather than a Brønsted acid pathway. nih.gov Such calculations can accurately predict the observed stereochemical outcome by identifying the lowest energy transition state leading to the major enantiomer. By applying these computational techniques to this compound systems, researchers can gain a deeper understanding of the non-covalent interactions that stabilize the favored transition state, rationalize the influence of the dual stereogenic centers, and guide the rational design of next-generation ligands with improved efficacy. nih.gov
Strategic Functionalization of Ar-BINMOLs for Enhanced Catalytic Efficacy
To broaden the applicability and improve the performance of this compound, strategic functionalization of the ligand scaffold is a key area of research. nih.gov The modification of the Ar-BINMOL framework involves the synthesis of derivatives with varied steric and electronic properties. This is typically achieved by introducing different substituents on the aryl group attached to the sp3 stereocenter or on the binaphthyl backbone itself.
The goal of this functionalization is to fine-tune the ligand's properties for a specific catalytic transformation. For example, introducing electron-withdrawing or electron-donating groups can alter the Lewis acidity of the corresponding metal complex, thereby modulating its catalytic activity. Similarly, adjusting the steric bulk of the substituents can enhance the rigidity of the chiral pocket, leading to higher enantioselectivities. This targeted approach allows for the development of a library of Ar-BINMOL-derived ligands, where each is optimized for maximum efficacy and selectivity in a particular class of asymmetric reactions. princeton.edu
Synthesis and Application of Ar-BINMOL-Phos Ligands
A notable advancement in the field of chiral phosphine (B1218219) ligands is the development of Ar-BINMOL-Phos, a class of multifunctional phosphines derived from Ar-BINMOL (1,1'-binaphthalene-2-α-arylmethanol-2'-ol). These ligands are distinguished by the presence of multiple stereogenic centers, including both axial and sp³-central chirality.
The synthesis of Ar-BINMOL-Phos ligands has been achieved through a concise and modular synthetic route. A key transformation in this synthesis is a lithium-promoted researchgate.netresearchgate.net-Wittig rearrangement, which proceeds with high levels of diastereoselectivity and enantioselectivity. This rearrangement is crucial for establishing the multiple stereogenic centers within the ligand framework.
Ar-BINMOL-Phos ligands have demonstrated significant efficacy in asymmetric catalysis, particularly in the alkynylation of aromatic aldehydes. When combined with dimethylzinc (B1204448), these ligands form a catalytic system that effectively promotes the addition of terminal alkynes to aldehydes, yielding chiral propargylic alcohols. A remarkable feature of this catalytic system is the ability to achieve a reversal of enantioselectivity. The use of Ar-BINMOL-Phos with dimethylzinc typically affords the (S)-configured propargylic alcohols. However, the addition of calcium hydride and n-butyllithium to the same catalytic system leads to the preferential formation of the (R)-configured products, often with high yields and excellent enantioselectivities, in some cases exceeding 99% ee.
| Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|
| Benzaldehyde | Phenylacetylene | Ar-BINMOL-Phos/Zn(CH₃)₂ | High | High | S |
| Benzaldehyde | Phenylacetylene | Ar-BINMOL-Phos/Zn(CH₃)₂/CaH₂/n-BuLi | High | >99 | R |
| 4-Chlorobenzaldehyde | Phenylacetylene | Ar-BINMOL-Phos/Zn(CH₃)₂ | Good | High | S |
| 4-Chlorobenzaldehyde | Phenylacetylene | Ar-BINMOL-Phos/Zn(CH₃)₂/CaH₂/n-BuLi | Good | >99 | R |
Development of Ar-BINMOL-Derived Salan Ligands
The structural versatility of the Ar-BINMOL scaffold has been further exploited in the development of novel Salan ligands. These ligands, which are tetradentate and feature two amido and two phenolate (B1203915) donor atoms, have been synthesized from chiral Ar-BINMOL precursors. The modular nature of the Ar-BINMOL backbone allows for systematic modifications of the Salan ligand's steric and electronic properties, which can be fine-tuned to enhance performance in specific catalytic applications.
One significant application of these Ar-BINMOL-derived Salan ligands is in copper-catalyzed asymmetric fluorination of β-ketoamides. researchgate.net This reaction is a valuable method for the enantioselective construction of carbon-fluorine stereogenic centers. The chiral environment created by the Ar-BINMOL-Salan ligand effectively controls the facial selectivity of the fluorinating agent's attack on the enolate intermediate, leading to high levels of enantioselectivity. researchgate.net The bulky aromatic substituents on the Ar-BINMOL framework are thought to create a well-defined chiral pocket that shields one face of the substrate. researchgate.net
Furthermore, copper(II) complexes of Ar-BINMOL-derived Salan ligands have been employed as catalysts in the silyl-Reformatsky reaction of aromatic aldehydes. chemrxiv.org This reaction provides a route to β-hydroxyesters, which are important building blocks in organic synthesis. chemrxiv.org The Salan-Cu(II) complex facilitates the reaction between an α-silylester and an aldehyde, affording the desired products in high yields under fluoride-free conditions. chemrxiv.org
Beyond catalysis, these chiral Salan compounds have also been investigated as fluorescent sensors. researchgate.net They have shown the ability to act as "turn-on" fluorescent sensors for the detection of copper(I) chloride. researchgate.net Upon complexation with copper(II), the resulting Salan-copper complex can then serve as a secondary sensor for the selective recognition and discrimination of protected α-amino acids. researchgate.net
| Application | Metal | Substrate | Product | Key Finding |
|---|---|---|---|---|
| Asymmetric Fluorination | Copper | β-ketoamides | Fluorinated carbon stereocenters | High enantioselectivity researchgate.net |
| Silyl-Reformatsky Reaction | Copper(II) | Aromatic aldehydes, α-silylester | β-hydroxyesters | High yields under fluoride-free conditions chemrxiv.org |
| Fluorescent Sensing | Copper(I)/Copper(II) | CuCl, protected α-amino acids | - | Selective recognition and discrimination researchgate.net |
Construction of Silicon-Stereogenic Phosphine Ligands from Ar-BINMOLs
A more recent and conceptually advanced area of research involves the use of Ar-BINMOLs in the construction of phosphine ligands featuring a stereogenic silicon center. The development of such ligands is of considerable interest as the introduction of a chiral silicon atom can significantly influence the steric and electronic properties of the ligand, potentially leading to novel reactivity and selectivity in asymmetric catalysis.
The synthetic strategy towards these silicon-stereogenic phosphine ligands is envisioned to involve the enantioselective silylation of Ar-BINMOLs or their phosphine derivatives. This approach could lead to the formation of novel chiral phosphine ligands that incorporate an atropisomeric silicon-stereogenic siloxane moiety. The Ar-BINMOL component would serve as a chiral auxiliary, directing the stereochemistry of the silylation reaction to create the desired configuration at the silicon center.
Advanced Research Avenues and Prospects for Ar Binmol Chemistry
Expansion into Novel Catalytic Reaction Classes and Substrate Scopes
The utility of Ar-BINMOL-1 and its derivatives extends across a range of asymmetric catalytic reactions, demonstrating considerable potential for further expansion into new reaction classes and broader substrate scopes. Researchers have successfully employed Ar-BINMOL-derived ligands in several key transformations, achieving high yields and enantioselectivities.
One notable application is in the asymmetric 1,2-addition of organozirconium reagents to aldehydes . This methodology provides a powerful route to chiral secondary alcohols. The in-situ generation of alkylzirconium nucleophiles from alkenes via hydrozirconation, followed by their addition to a variety of aromatic and aliphatic aldehydes, has been effectively catalyzed by titanium complexes of Ar-BINMOL ligands. nih.govmdpi.com For instance, the addition of 1-hexene-derived organozirconium to various aromatic aldehydes proceeds with good yields and high enantiomeric excesses (ee).
Table 1: Enantioselective Addition of 1-Hexene-Derived Organozirconium to Aromatic Aldehydes Catalyzed by a Ph-BINMOL/Titanium Complex
| Aldehyde Substrate | Yield (%) | ee (%) |
|---|---|---|
| Benzaldehyde | 85 | 90 |
| p-Tolualdehyde | 74 | 91 |
| p-Methoxybenzaldehyde | 82 | 88 |
| p-Chlorobenzaldehyde | 79 | 92 |
| 2-Naphthaldehyde | 88 | 85 |
Data compiled from studies on Ar-BINMOL catalyzed organozirconium additions. nih.gov
The success of this reaction with a range of substituted aromatic aldehydes highlights the versatility of the this compound framework. Further exploration into different classes of alkenes and aldehydes, including those with more complex functional groups, represents a promising avenue for future research.
Another significant area of application is the asymmetric fluorination of β-keto esters and amides . The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making enantioselective fluorination a highly sought-after transformation. Copper(II) complexes derived from Ar-BINMOL-based salan ligands have proven to be highly effective catalysts for the fluorination of indanone-derived β-ketoamides, affording the desired products in excellent yields and with up to 99% ee. The development of this compound catalyzed fluorination reactions for a wider array of substrates, including acyclic β-keto esters and other activated methylene compounds, is an active area of investigation.
Furthermore, Ar-BINMOL derivatives have shown promise in asymmetric conjugate addition reactions . For example, the conjugate addition of trimethylsilyl cyanide to chalcones, catalyzed by a magnesium complex of a Py-BINMOL ligand, proceeds with good yields and moderate to good enantioselectivities. The expansion of this methodology to other Michael acceptors and nucleophiles could significantly broaden the synthetic utility of this compound.
Innovative Strategies for Ar-BINMOL Ligand Diversification and Optimization
The performance of a chiral ligand is intricately linked to its three-dimensional structure. Innovative strategies for the diversification and optimization of the this compound framework are crucial for enhancing its catalytic efficacy and tailoring its properties for specific applications. The inherent modularity of this compound, arising from its distinct structural components, provides a fertile ground for such modifications.
A key feature of the Ar-BINMOL class of ligands is the concept of matched axial and sp³ central chirality . nih.gov The stereochemical relationship between the binaphthyl axis and the adjacent stereocenter can be either matched or mismatched, leading to significant differences in the shape of the chiral pocket and, consequently, the catalytic outcome. A primary optimization strategy involves the systematic variation of the aryl group (Ar) attached to the stereogenic carbon. Modifying the electronic and steric properties of this group can fine-tune the ligand's interaction with the metal center and the substrate, leading to improved enantioselectivity.
Furthermore, the development of modular synthetic routes to Ar-BINMOL derivatives allows for the introduction of diverse functionalities. For instance, the synthesis of "Ar-BINMOL-Phos," a phosphine-containing derivative, demonstrates the potential for creating multifunctional ligands where the Ar-BINMOL core provides the primary chiral environment, and the appended functional group participates in the catalytic cycle or serves as an additional binding site. This modular approach opens the door to the creation of libraries of this compound derivatives with tailored properties for high-throughput screening in various catalytic reactions.
Optimization efforts also focus on the binaphthyl backbone itself. The introduction of substituents at the 3,3' or 6,6' positions of the binaphthyl rings can significantly alter the steric and electronic environment of the catalytic center. These modifications can be used to block undesired reaction pathways, enhance the rigidity of the ligand, and improve its solubility and stability.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
A thorough understanding of the reaction mechanism is paramount for the rational design of more efficient and selective catalysts. Advanced spectroscopic and computational techniques are invaluable tools for elucidating the intricate details of this compound catalyzed transformations.
Spectroscopic methods play a crucial role in characterizing the structure and behavior of catalytic intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, can provide detailed information about the coordination of the this compound ligand to the metal center and the binding of the substrate. escholarship.orglibretexts.orgnsf.govmuni.cz Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool for identifying and characterizing catalytic species in solution. X-ray crystallography provides definitive structural information on stable pre-catalysts and, in favorable cases, catalytic intermediates, offering a static snapshot of the molecular architecture.
Computational approaches , particularly Density Functional Theory (DFT), have become indispensable for modeling reaction pathways and understanding the origins of enantioselectivity. nih.govwhiterose.ac.ukyoutube.comresearchgate.net DFT calculations can be used to determine the structures and energies of reactants, transition states, and intermediates along the reaction coordinate. This allows for the identification of the rate-determining and enantio-determining steps of the catalytic cycle. For this compound catalyzed reactions, computational studies can help to visualize the three-dimensional structure of the catalyst-substrate complex in the transition state, revealing the key non-covalent interactions that govern stereochemical outcomes. By systematically modifying the ligand structure in silico, computational models can predict the impact of these changes on catalytic performance, thereby guiding experimental efforts towards the development of improved catalysts.
Exploration of Other Functional Roles beyond Catalysis
The unique structural and recognition properties of this compound suggest that its utility may extend beyond the realm of traditional catalysis. The exploration of its non-catalytic functional roles is a burgeoning area of research with the potential for significant discoveries.
One promising avenue is the use of this compound as a chiral solvating agent (CSA) in NMR spectroscopy. unipi.itfrontiersin.orgsemanticscholar.orgnih.govnih.gov The enantiomeric purity of a chiral compound is a critical parameter in many fields, and NMR spectroscopy in the presence of a CSA is a powerful method for its determination. The well-defined chiral pocket of this compound can interact diastereoselectively with the enantiomers of a chiral analyte, leading to the separation of their NMR signals. The development of new this compound derivatives specifically designed for enhanced chiral recognition could lead to more effective and versatile CSAs for a broad range of substrates.
The propensity of Ar-BINMOLs to form ordered structures through non-covalent interactions opens up possibilities in supramolecular chemistry . mdpi.comnih.gov Research has shown that Ar-BINMOLs can act as "supramolecular auxiliaries," influencing the stereochemical outcome of a reaction not by forming a covalent bond with a metal catalyst, but through the formation of well-defined, non-covalent assemblies with the reactants. This mode of action, which relies on hydrogen bonding and π-π stacking interactions, represents a fascinating bridge between catalysis and supramolecular chemistry. The design and synthesis of this compound derivatives with specific self-assembly motifs could lead to the development of novel chiral materials with applications in areas such as sensing, chiral separation, and asymmetric synthesis in organized media.
Q & A
Q. What criteria define a rigorous research question for grant proposals involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
